molecular formula C11H15ClN2 B1484025 3-(Chloromethyl)-2-(cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole CAS No. 2091637-70-4

3-(Chloromethyl)-2-(cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole

Cat. No.: B1484025
CAS No.: 2091637-70-4
M. Wt: 210.7 g/mol
InChI Key: GRTJVPHUPVSSGG-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-2-(cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole is a useful research compound. Its molecular formula is C11H15ClN2 and its molecular weight is 210.7 g/mol. The purity is usually 95%.
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Biological Activity

3-(Chloromethyl)-2-(cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available data on its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C₁₁H₁₃ClN₂
  • Molecular Weight : 224.69 g/mol
  • CAS Number : 1627564-42-4

The presence of the chloromethyl and cyclopropylmethyl groups suggests potential interactions with various biological targets, which are crucial for its pharmacological properties.

Anticancer Activity

Research indicates that derivatives of cyclopenta[c]pyrazole compounds exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit key signaling pathways involved in cancer proliferation, such as the c-Met kinase pathway.

  • In Vitro Studies : Compounds structurally similar to this compound have demonstrated moderate to high cytotoxicity against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. Notably, IC₅₀ values for some derivatives were reported as low as 1.06 μM in A549 cells, indicating potent activity .

The mechanism by which these compounds exert their effects often involves:

  • Kinase Inhibition : Many derivatives act as inhibitors of kinases such as c-Met, which is implicated in tumor growth and metastasis. The binding affinity to the ATP-binding site of c-Met has been a focus in SAR studies.
  • Induction of Apoptosis : Evidence suggests that these compounds can induce apoptosis in cancer cells through various pathways, including cell cycle arrest and activation of apoptotic markers.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Key findings include:

  • Substituent Effects : The presence of halogen substituents and their positions on the aromatic rings significantly influence the potency against cancer cell lines. For example, fluorine substitution has been shown to enhance activity compared to non-substituted analogs .
  • Cyclopropylmethyl Group : The cyclopropylmethyl moiety appears to play a crucial role in maintaining the compound's ability to interact with biological targets effectively.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

  • Cytotoxicity Assessment : A study evaluated various derivatives against A549 and MCF-7 cells using MTT assays. Results indicated that specific modifications led to improved cytotoxicity profiles .
  • Kinase Inhibition Studies : Compounds with similar structures were tested for their inhibitory effects on c-Met kinase. Some exhibited IC₅₀ values comparable to established inhibitors like Foretinib .
  • Apoptosis Induction : Further investigations into apoptosis revealed that certain derivatives could significantly induce late apoptosis in treated cancer cells, suggesting potential therapeutic applications .

Properties

IUPAC Name

3-(chloromethyl)-2-(cyclopropylmethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2/c12-6-11-9-2-1-3-10(9)13-14(11)7-8-4-5-8/h8H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRTJVPHUPVSSGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(N(N=C2C1)CC3CC3)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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